

## Polycyclic Aromatic Hydrocarbons in Coal Tar Creosote: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of Composition, Analysis, and Toxicological Pathways for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Coal tar **creosote** is a complex mixture of several hundred, and possibly thousands, of chemicals, primarily aromatic hydrocarbons, derived from the distillation of coal tar.[1] It has been extensively used as a wood preservative for applications such as railway ties and utility poles due to its effectiveness against fungi, insects, and marine borers. However, the presence of a significant fraction of polycyclic aromatic hydrocarbons (PAHs), which can constitute up to 90% of the mixture, raises considerable toxicological and environmental concerns.[2][3] Many PAHs are known for their carcinogenic, mutagenic, and teratogenic properties, making a thorough understanding of their composition, analysis, and mechanisms of toxicity imperative for researchers, environmental scientists, and professionals in drug development who may study pathways affected by such compounds.

This technical guide provides a comprehensive overview of PAHs in coal tar **creosote**, focusing on their quantitative composition, detailed analytical methodologies for their identification and quantification, and the primary signaling pathways involved in their toxicity.

# Composition of Polycyclic Aromatic Hydrocarbons in Coal Tar Creosote



The specific composition of PAHs in coal tar **creosote** is highly variable and depends on the source of the coal and the distillation process used in its production.[4] These mixtures typically contain a range of PAHs with two to six fused aromatic rings.

## **Quantitative Data on PAH Composition**

The following table summarizes the weight percentage of various aromatic hydrocarbons, including numerous PAHs, found in eight different coal tar **creosote** mixtures. This data highlights the significant variability in the concentration of individual compounds across different **creosote** samples.



Comp ound	Mixtur e A (wt%)	Mixtur e B (wt%)	Mixtur e C (wt%)	Mixtur e D (wt%)	Mixtur e E (wt%)	Mixtur e F (wt%)	Mixtur e G (wt%)	Mix e H (wt
Aromati c Hydroc arbons								
Indene	0.6	0.43	0.87					
Bipheny I	0.8/1.6	2.1	1-4	0.8	1.3	1.45	4.1	
PAHs								_
Naphth alene	1.3/3.0	11	13-18	7.6	12.9	12.32	11.4	
1- Methyln aphthal ene	0.9/1.7	12-17	0.9	2.2	3.29	8.87		-
2- Methyln aphthal ene	1.2/2.8	3.0	12.0	2.1	4.5	7.51	11.5	
Dimeth ylnapht halenes	2.0/2.3	5.6	1.6	3.42	5.16			_
Acenap hthylen e	0.2	0.15	0.1			_		
Acenap hthene	9.0/14.7	3.1	9.0	8.3	5.8	12.51	5.86	
Fluoren e	7.3/10.0	3.1	7-9	5.2	4.6	5.03	6.33	<del>-</del>



2.3/3.0	3.1						
21	12.2	12-16	16.9	11.2	10.21	6.7	1-3.3
3.0	3.1	0.45	0.54				
2.0	2-7	8.2	1.7	0.9	0.8	0.4-1.2	
4.0	5.9						-
7.6/10.0	3.4	2-3	7.5	4.6	4.41	2.27	0.2-2.2
7.0/8.5	2.2	1-5	5.3	3.7	2.0	1.13	0.1-1.5
1.0/2.0	3.4	2.2					
0.5	0.26	0.17	-				
0.22	0.16- 0.3		_				
2.6/3.0	2.2	1	0.5-1.0	0.21	<0.05		
0.43	0.2	<0.1	<0.05				
0.2							
	21  3.0  2.0  4.0  7.6/10.0  7.0/8.5  1.0/2.0  0.5  0.22  2.6/3.0  0.43	21 12.2  3.0 3.1  2.0 2-7  4.0 5.9  7.6/10.0 3.4  7.0/8.5 2.2  1.0/2.0 3.4  0.5 0.26  0.22 0.16- 0.3  2.6/3.0 2.2	21       12.2       12-16         3.0       3.1       0.45         2.0       2-7       8.2         4.0       5.9       2-3         7.0/8.5       2.2       1-5         1.0/2.0       3.4       2.2         0.5       0.26       0.17         0.22       0.16-0.3       1         2.6/3.0       2.2       1         0.43       0.2       <0.1	21       12.2       12-16       16.9         3.0       3.1       0.45       0.54         2.0       2-7       8.2       1.7         4.0       5.9	21       12.2       12-16       16.9       11.2         3.0       3.1       0.45       0.54	21       12.2       12-16       16.9       11.2       10.21         3.0       3.1       0.45       0.54          2.0       2-7       8.2       1.7       0.9       0.8         7.6/10.0       5.9         4.6       4.41         7.0/8.5       2.2       1-5       5.3       3.7       2.0         1.0/2.0       3.4       2.2              0.5       0.26       0.17	21       12.2       12-16       16.9       11.2       10.21       6.7         3.0       3.1       0.45       0.54



		_			
Perylen e	0.1	_			
Tar acids/p henolic s					
Phenol	0.24	0.56	0.24	_	
o- Cresol	0.10	0.2			
m-, p- Cresol	0.24	2.31	0.6	_	
2,4- Dimeth ylpheno	0.12	0.59	0.48		
Naphth ols	0.12				
Tar bases/n itrogen- containi ng heteroc ycles					
Indole	2				
Quinoli ne	1	2.0	0.59	0.58	0.89
Isoquin oline	0.7	0.18	0.30	0.59	
Benzoq uinoline	4	0.29	0.05	0.5	
		<del></del>			



					_
Methylb enzoqui noline	0.3				
Carbaz ole	2.4	3.9	0.7	0.53	0.22
Methylc arbazol es	2				
Benzoc arbazol es	2.8	0.1	_		
Dibenz ocarbaz oles	3.1				
Acridine	2	0.2	1.5	0.12	_
Aromati c amines					
Aniline	0.05	0.21			
Sulfur heteroc ycles			-		
Benzot hiophen e	0.3	0.4	0.3	0.5	_
Dibenz othioph ene	1.0	0.78	0.73		
Oxygen - containi					



ng heteroc ycles/fu rans								
Benzof uran	<0.1	<0.1						
Dibenz ofuran	5.0/7.5	1.1	4-6	3.9	3.7	6.14	5.59	

Data sourced from the Toxicological Profile for **Creosote**, National Center for Biotechnology Information.[5]

## **Experimental Protocols for PAH Analysis**

The accurate quantification of PAHs in complex matrices like coal tar **creosote** requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with fluorescence detection (HPLC-FLD) are the most commonly employed techniques.

#### Sample Preparation: Extraction and Clean-up

A critical step in the analysis of PAHs from **creosote**-treated materials is the efficient extraction of the analytes from the matrix followed by a clean-up procedure to remove interfering substances.

#### 1. Solvent Extraction:

- Objective: To extract PAHs from the sample matrix (e.g., creosote-treated wood, soil).
- Protocol:
  - Weigh a representative homogenized sample (e.g., 1-5 grams of ground wood or soil) into a beaker.
  - Add a suitable organic solvent. Dichloromethane is effective, though due to its potential carcinogenicity, acetone can be a viable alternative. Aromatic solvents are also highly



efficient for extraction.

- Employ an exhaustive extraction technique. Soxhlet extraction is a traditional and robust method. Alternatively, ultrasonic treatment (sonication) can provide quantitative extraction and is a faster method.
- After extraction, filter the extract to remove particulate matter.
- Concentrate the extract using a rotary evaporator to a smaller, known volume.
- 2. Sample Clean-up (Purification):
- Objective: To remove co-extracted interfering compounds that can affect chromatographic analysis.
- Protocol:
  - Silica Gel Chromatography: Pass the concentrated extract through a silica gel solid-phase extraction (SPE) cartridge. This helps in removing polar interferences.
  - Anion Exchange Chromatography: For further purification, an anion exchange SPE cartridge can be used. This is particularly effective in retaining PAHs while allowing other contaminants to be washed away.
  - Elute the PAHs from the SPE cartridge using an appropriate solvent or solvent mixture (e.g., hexane:dichloromethane).
  - Concentrate the purified extract to the final volume required for instrumental analysis.

### **Instrumental Analysis: GC-MS**

GC-MS is a powerful technique for the separation and identification of individual PAHs, especially isomeric compounds that can be challenging to resolve.

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
- Protocol:



- Column: Use a capillary column specifically designed for PAH analysis, such as an Rxi-SVOCms column, to achieve good separation of critical isomers.
- $\circ$  Injection: Inject a small volume (e.g., 1  $\mu$ L) of the purified extract into the GC inlet. Splitless injection is often preferred for trace analysis.
- Oven Temperature Program: An optimized temperature program is crucial for the separation of the large number of PAHs present in **creosote**. A typical program might start at a lower temperature (e.g., 90°C) and ramp up to a higher temperature (e.g., 320°C) to elute the high molecular weight PAHs.
- Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target PAHs.
- Quantification: Create a calibration curve using certified PAH standards to quantify the concentration of each identified PAH in the sample.

#### **Instrumental Analysis: HPLC-FLD**

HPLC with a fluorescence detector is a highly sensitive and selective method for the analysis of many PAHs, as they are naturally fluorescent compounds.

- Instrumentation: A high-performance liquid chromatograph with a fluorescence detector (HPLC-FLD).
- Protocol:
  - Column: Employ a reversed-phase column, such as a polymeric C18 stationary phase, designed for PAH analysis.
  - Mobile Phase: Use a gradient elution with a mixture of water and a polar organic solvent like acetonitrile. The gradient program is designed to separate the PAHs based on their polarity.
  - Injection: Inject a known volume of the purified extract onto the column.



- Fluorescence Detection: Set the excitation and emission wavelengths of the fluorescence detector to be specific for different PAHs or groups of PAHs as they elute from the column.
   This provides high selectivity and sensitivity.
- Quantification: As with GC-MS, use a calibration curve generated from PAH standards to determine the concentration of each analyte.

## **Signaling Pathways and Toxicological Mechanisms**

The toxicity of PAHs is primarily mediated through their interaction with specific cellular pathways, leading to metabolic activation and subsequent genotoxicity.

#### **Aryl Hydrocarbon Receptor (AHR) Signaling Pathway**

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many PAHs.

- Activation: PAHs enter the cell and bind to the AHR, which is located in the cytoplasm in a complex with other proteins.
- Translocation and Dimerization: Upon ligand binding, the AHR translocates to the nucleus and forms a heterodimer with the AHR Nuclear Translocator (ARNT).
- Gene Transcription: This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
- Cellular Response: This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolic activation of PAHs.





Click to download full resolution via product page

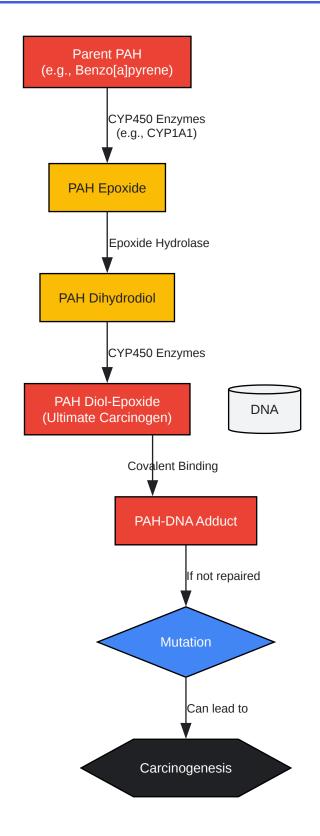
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway for PAH Toxicity.

#### **Metabolic Activation and DNA Adduct Formation**

Many PAHs are pro-carcinogens, meaning they require metabolic activation to exert their genotoxic effects. This process, often initiated by the AHR pathway, converts the parent PAH into reactive metabolites that can covalently bind to DNA, forming DNA adducts.

- Phase I Metabolism: Cytochrome P450 enzymes (e.g., CYP1A1) introduce an epoxide group onto the PAH molecule.
- Epoxide Hydrolase Action: Epoxide hydrolase converts the epoxide into a dihydrodiol.
- Phase I Metabolism (Second Step): Another epoxidation reaction catalyzed by CYP enzymes occurs on a different part of the molecule, forming a highly reactive diol-epoxide.
- DNA Adduct Formation: This diol-epoxide is an ultimate carcinogen that can react with nucleophilic sites on DNA bases (primarily guanine), forming stable DNA adducts.
- Genotoxicity: If these DNA adducts are not repaired by cellular DNA repair mechanisms, they
  can lead to mutations during DNA replication, which can initiate the process of
  carcinogenesis.





Click to download full resolution via product page

Metabolic Activation of PAHs and DNA Adduct Formation.



#### Conclusion

The polycyclic aromatic hydrocarbons in coal tar **creosote** represent a complex and variable group of compounds with significant toxicological implications. A thorough understanding of their quantitative composition, the analytical methods for their detection, and the molecular pathways through which they exert their toxic effects is crucial for assessing and mitigating their risks to human health and the environment. The information and protocols provided in this guide offer a foundational resource for researchers and professionals working in fields that intersect with these ubiquitous and potent environmental contaminants. Further research into the specific toxicities of individual PAHs and their interactions within the complex **creosote** mixture will continue to be a critical area of study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Coal Tar Creosote (Cicads 62, 2004) [inchem.org]
- 2. POTENTIAL FOR HUMAN EXPOSURE Toxicological Profile for Creosote NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Wood preservation facilities, creosote: chapter D-2 Canada.ca [canada.ca]
- 4. CHEMICAL AND PHYSICAL INFORMATION Toxicological Profile for Creosote NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Table 4-6, Some Constituents and Weight Percentage of Eight Coal Tar Creosote Mixtures
   Toxicological Profile for Creosote NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Polycyclic Aromatic Hydrocarbons in Coal Tar Creosote: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1164894#polycyclic-aromatic-hydrocarbons-in-coal-tar-creosote]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com